molecular formula C10H16O B14367280 1,5-Dimethylcycloocta-2,5-dien-1-ol CAS No. 91187-08-5

1,5-Dimethylcycloocta-2,5-dien-1-ol

Cat. No.: B14367280
CAS No.: 91187-08-5
M. Wt: 152.23 g/mol
InChI Key: BUTIVSUXYNKROM-UHFFFAOYSA-N
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Description

1,5-Dimethylcycloocta-2,5-dien-1-ol is an organic compound with the molecular formula C10H16O. It is a derivative of cyclooctadiene, featuring two methyl groups and a hydroxyl group attached to the cyclooctadiene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethylcycloocta-2,5-dien-1-ol can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of 1,5-dimethylcyclooctadiene with an oxidizing agent can yield the desired compound. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethylcycloocta-2,5-dien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various ketones, aldehydes, and substituted cyclooctadiene derivatives. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

1,5-Dimethylcycloocta-2,5-dien-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially in designing molecules with specific therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1,5-dimethylcycloocta-2,5-dien-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, altering the oxidative state of cellular components. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethylcycloocta-2,5-dien-1-ol is unique due to the presence of both methyl groups and a hydroxyl group on the cyclooctadiene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various chemical transformations and applications .

Properties

CAS No.

91187-08-5

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1,5-dimethylcycloocta-2,5-dien-1-ol

InChI

InChI=1S/C10H16O/c1-9-5-3-7-10(2,11)8-4-6-9/h3,6-7,11H,4-5,8H2,1-2H3

InChI Key

BUTIVSUXYNKROM-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C=CC1)(C)O

Origin of Product

United States

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